molecular formula C26H19N3O4 B12534131 O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine CAS No. 660823-92-7

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine

Cat. No.: B12534131
CAS No.: 660823-92-7
M. Wt: 437.4 g/mol
InChI Key: YIGKVCFLNOZYEU-DEOSSOPVSA-N
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Description

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
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Biological Activity

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that combines an isoquinoline moiety with a cyanophenyl group and L-tyrosine. This configuration may influence its interaction with biological targets, particularly in the context of tyrosine kinases.

This compound is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cellular functions such as proliferation and survival, making them significant targets in cancer therapy. The inhibition of these enzymes can lead to reduced cell growth and increased apoptosis in cancer cells.

In Vitro Studies

Several studies have assessed the biological activity of this compound through various in vitro assays:

  • Cytotoxicity Assays :
    • The compound exhibited cytotoxic effects on several cancer cell lines, including HepG2 (human liver carcinoma) and HT29 (human colon carcinoma). The IC50 values ranged from 100 nM to 200 nM , indicating potent activity against these cell lines .
  • Enzyme Inhibition :
    • As a tyrosine kinase inhibitor, the compound demonstrated significant inhibition of receptor protein-tyrosine kinases, which are implicated in tumor growth and metastasis. The selectivity profile against different kinases was evaluated, showing a preference for certain targets over others .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest in treated cells, suggesting its potential to disrupt normal cell cycle progression .

Case Studies

A notable study highlighted the effectiveness of this compound in combination therapies. When used alongside standard chemotherapeutics like sorafenib, this compound enhanced the overall cytotoxic effect, leading to lower IC50 values compared to either treatment alone .

Comparative Efficacy Table

Compound NameTargetIC50 (µM)Cell Line
This compoundTyrosine Kinase0.1 - 0.2HepG2
SorafenibVEGFR26.28HepG2
Other InhibitorsVarious1.83 - 5.85Various

Properties

CAS No.

660823-92-7

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-3-[4-(4-cyanophenoxy)phenyl]-2-(isoquinoline-3-carbonylamino)propanoic acid

InChI

InChI=1S/C26H19N3O4/c27-15-18-7-11-22(12-8-18)33-21-9-5-17(6-10-21)13-24(26(31)32)29-25(30)23-14-19-3-1-2-4-20(19)16-28-23/h1-12,14,16,24H,13H2,(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

YIGKVCFLNOZYEU-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)N[C@@H](CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NC(CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

Origin of Product

United States

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